1,1-Dimethoxy-4-methylcyclohexane 1,1-Dimethoxy-4-methylcyclohexane
Brand Name: Vulcanchem
CAS No.: 18349-20-7
VCID: VC21036703
InChI: InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3
SMILES: CC1CCC(CC1)(OC)OC
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

1,1-Dimethoxy-4-methylcyclohexane

CAS No.: 18349-20-7

Cat. No.: VC21036703

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethoxy-4-methylcyclohexane - 18349-20-7

Specification

CAS No. 18349-20-7
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 1,1-dimethoxy-4-methylcyclohexane
Standard InChI InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3
Standard InChI Key VXNHBWMUGIGEMD-UHFFFAOYSA-N
SMILES CC1CCC(CC1)(OC)OC
Canonical SMILES CC1CCC(CC1)(OC)OC

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

1,1-Dimethoxy-4-methylcyclohexane is an acetal derivative formed from 4-methylcyclohexanone. It is also known as 4-methylcyclohexanone dimethyl acetal, as referenced in chemical databases . The compound has a CAS registry number of 18349-20-7 .

Structural Characteristics

The molecule consists of a cyclohexane ring with a methyl substituent at the C4 position and two methoxy groups at the C1 position. This configuration represents a typical acetal structure where a ketone carbonyl group has been converted to a geminal dimethoxy functionality.

Physical and Chemical Properties

Based on its molecular structure and comparison with similar compounds, the following properties can be inferred:

PropertyValueBasis
Molecular FormulaC₉H₁₈O₂Structural analysis
Molecular Weight158.24 g/molCalculated from formula
Physical StateColorless liquid (likely)Based on similar acetals
Boiling PointApproximately 180-200°C (estimated)Comparison with similar structures
SolubilitySparingly soluble in water; soluble in organic solventsBased on structural features
Log PApproximately 2.0-2.5 (estimated)Comparison with 1,1-dimethoxyethane (LogP: 0.42)

Synthesis and Preparation Methods

Acetalization Reaction

The most common route to synthesize 1,1-Dimethoxy-4-methylcyclohexane involves the acid-catalyzed reaction between 4-methylcyclohexanone and methanol. This reaction follows the typical mechanism for acetal formation:

  • Protonation of the carbonyl oxygen of 4-methylcyclohexanone

  • Nucleophilic attack by methanol

  • Deprotonation to form a hemiacetal intermediate

  • Protonation of the hemiacetal hydroxyl group

  • Second nucleophilic attack by methanol

  • Deprotonation to yield the final acetal product

This process typically requires:

  • Acid catalysis (commonly p-toluenesulfonic acid or mineral acids)

  • Removal of water to drive the equilibrium toward acetal formation

  • Anhydrous reaction conditions

Alternative Synthetic Approaches

While direct acetalization is the most straightforward approach, alternative synthetic routes might include:

  • Transacetalization reactions using other acetals as starting materials

  • Reactions of 4-methylcyclohexanone with trimethyl orthoformate

  • Synthetic modifications of related cyclohexane derivatives

Chemical Reactivity

Hydrolysis

As with other acetals, 1,1-Dimethoxy-4-methylcyclohexane is susceptible to acid-catalyzed hydrolysis, which regenerates the parent ketone:

1,1-Dimethoxy-4-methylcyclohexane + H₂O → 4-methylcyclohexanone + 2 CH₃OH

This reaction is particularly significant as it represents the reversibility of acetal formation and is the basis for the use of acetals as protecting groups in organic synthesis.

Stability Characteristics

Based on the general properties of acetals:

ConditionStabilityNotes
Acidic pHUnstableUndergoes hydrolysis to parent ketone
Neutral pHModerately stableSlow hydrolysis may occur over time
Basic pHStableResistant to base-catalyzed decomposition
Oxidizing conditionsRelatively stableMore resistant than aldehydes/ketones
Reducing conditionsStableCompatible with many reducing agents
Nucleophilic reagentsStableGenerally resistant to nucleophilic attack

Reactions with Organometallic Compounds

Unlike the parent ketone (4-methylcyclohexanone), 1,1-Dimethoxy-4-methylcyclohexane would be expected to be unreactive toward Grignard reagents and organolithium compounds. This differential reactivity forms the basis for using acetals as protecting groups in synthetic sequences involving such reagents.

Structural Comparisons

Comparison with Similar Compounds

Several structurally related compounds provide useful points of comparison:

CompoundStructural SimilarityKey DifferencesReference
Dimethyl 4-Methyl-cyclohexane-1,1-dicarboxylateSame carbon skeleton; disubstitution at C1Contains ester groups instead of methoxy groups
1,1-Dimethyl-4-methylidenecyclohexaneSimilar cyclohexane coreHas methyl groups at C1 and a methylidene group at C4
1,1-DimethoxyethaneAlso an acetal (dimethyl acetal)Simpler, non-cyclic structure
1,1-Diethyl-4-methylcyclohexaneSame carbon skeletonContains ethyl groups at C1 instead of methoxy groups

Structure-Activity Relationships

The unique structural features of 1,1-Dimethoxy-4-methylcyclohexane influence its chemical behavior in several ways:

  • The cyclohexane ring provides conformational constraints that affect the reactivity of the acetal center

  • The methyl group at C4 increases lipophilicity and may influence ring conformation

  • The two methoxy groups at C1 create the characteristic acetal functionality, determining hydrolytic stability and reactivity patterns

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR would show signals for:

    • Methoxy protons (approximately 3.0-3.5 ppm)

    • Methyl protons (approximately 0.8-1.0 ppm)

    • Cyclohexane ring protons (complex pattern, 1.0-2.0 ppm)

  • ¹³C NMR would show:

    • Quaternary carbon at C1 (approximately 95-100 ppm)

    • Methoxy carbons (approximately 48-52 ppm)

    • Methyl carbon (approximately 20-25 ppm)

    • Cyclohexane ring carbons (approximately 25-35 ppm)

Infrared Spectroscopy

  • C-O stretching vibrations (1000-1300 cm⁻¹)

  • C-H stretching of methyl and methoxy groups (2800-3000 cm⁻¹)

  • Absence of C=O stretching (which would be present in the parent ketone)

Chromatographic Analysis

For identification and quantification purposes, chromatographic methods would likely include:

  • Gas Chromatography (GC):

    • Non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane)

    • Temperature programming from approximately 80°C to 220°C

    • Detection via FID or mass spectrometry

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions (C18 columns)

    • Mobile phases containing acetonitrile or methanol with water

    • Refractive index detection or low-wavelength UV detection

Applications and Significance

Synthetic Applications

1,1-Dimethoxy-4-methylcyclohexane may serve several important functions in organic synthesis:

  • Protecting Group: The acetal functionality can protect the ketone group of 4-methylcyclohexanone during synthetic sequences involving reagents that would otherwise react with the carbonyl group.

  • Synthetic Intermediate: The compound could serve as a building block for more complex molecular structures, particularly those requiring controlled introduction of functionality at the C1 position.

  • Model Compound: It may serve as a model for studying acetal chemistry and the influence of ring substituents on reactivity.

Research Gaps and Future Directions

The limited information directly available on 1,1-Dimethoxy-4-methylcyclohexane highlights several areas for potential future research:

  • Comprehensive characterization of physical and chemical properties

  • Detailed study of hydrolysis kinetics under various conditions

  • Investigation of potential applications in synthetic methodology

  • Exploration of structure-property relationships compared to other acetals

  • Assessment of potential biological activities and toxicological properties

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